5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-14-8-10-18(25-14)26(22,23)19-13-7-9-15(16(12-13)24-2)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRWKQXNZVXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Piperidinone Moiety: The piperidinone moiety is attached through a nucleophilic substitution reaction, where a piperidinone derivative reacts with a suitable electrophile.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and inferred properties of the target compound and structurally related analogs from the evidence:
Key Observations:
Core Structure Influence: The thiophene core in the target compound may favor planar interactions with hydrophobic enzyme pockets, whereas the thiadiazole-quinoline hybrid in ’s compound likely enhances rigidity and π-stacking with aromatic residues .
Substituent Effects: The 2-oxopiperidinyl group in the target compound offers hydrogen-bonding sites and flexibility, contrasting with the morpholinosulfonyl group in ’s compound, which may improve aqueous solubility . Trifluoromethyl groups in ’s compound enhance metabolic stability and membrane permeability but reduce solubility .
Sulfonamide Role :
- All compounds utilize sulfonamide as a critical pharmacophore, likely for hydrogen-bonding with enzymatic active sites (e.g., polar residues or metal ions).
Hypothetical Research Findings Based on Structural Analogues
While direct data for the target compound are absent, insights can be extrapolated from related structures:
- Solubility: The oxopiperidinyl group may confer better solubility than ’s trifluoromethyl-substituted analog but lower than ’s morpholino derivative .
- Target Affinity: Thiophene-based sulfonamides are frequently associated with kinase inhibition (e.g., VEGFR, EGFR). The quinoline-thiadiazole hybrid in ’s compound suggests possible topoisomerase or nucleic acid interaction .
- Metabolic Stability: The absence of labile groups (e.g., esters) in the target compound may improve metabolic stability compared to ’s cyclohexenyl-oxazolidinone analog, which could undergo ring-opening reactions .
Biological Activity
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, a compound with the CAS number 503614-91-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring substituted with an ethyl group and a sulfonamide moiety, which is linked to a piperidine derivative. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing thiophene and piperidine structures often exhibit diverse biological activities, including:
- Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The presence of specific functional groups enhances the antimicrobial efficacy.
- Anti-inflammatory Effects : Compounds with sulfonamide groups are known to exhibit anti-inflammatory properties.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that the compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Modulation of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Experimental Data
In vitro studies have demonstrated that similar compounds can exhibit significant cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer). For instance, one study reported an IC50 value of 6.76 µg/mL for a related compound against HCT116 cells, indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
